2,8-Diamino-1,5-dihydroxyanthraquinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31651-04-4 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2,8-diamino-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-6-3-4-8(17)11-10(6)14(20)9-5(12(11)18)1-2-7(16)13(9)19/h1-4,17,19H,15-16H2 |
InChI Key |
LKQHERLUEBGWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)N)O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of 2,8 Diamino 1,5 Dihydroxyanthraquinone and Its Analogs
Established Synthetic Routes to Diaminodihydroxyanthraquinones
Traditional methods for synthesizing diaminodihydroxyanthraquinones often rely on a series of well-understood but complex reactions involving harsh conditions and the formation of multiple isomers.
A foundational approach to producing diaminodihydroxyanthraquinones involves the dinitration of an anthraquinone (B42736) core, followed by subsequent reduction and transformation steps. The direct dinitration of anthraquinone typically yields a mixture of isomers, including approximately 41% of the 1,5-isomer and 38% of the 1,8-isomer, along with other variants. googleapis.com This lack of selectivity necessitates complex purification procedures to isolate the desired precursor.
One patented industrial process circumvents this by starting with mixtures of anthraquinonesulphonic acids, which are often byproducts of other reactions. google.com The process involves several key stages:
Halogenation : The aqueous solution of sulphonic acids is treated with agents like chloric acid/hydrochloric acid to produce sparingly soluble halogenoanthraquinone compounds. google.com
Dinitration : The isolated halogenated intermediates are then subjected to dinitration. google.com
Conversion : The resulting dinitrohalogenoanthraquinones are heated with elemental sulfur in oleum (B3057394) (sulfuric acid with dissolved SO₃), often in the presence of boric acid. google.com This step is crucial for replacing the nitro groups and forming the final diaminodihydroxyanthraquinone structure.
The final products from such processes are typically mixtures, consisting mainly of 4,8-diamino-1,5-dihydroxy-anthraquinone and 4,5-diamino-1,8-dihydroxy-anthraquinone. google.com These pathways, while effective, highlight the challenges in controlling regioselectivity and often involve ecologically problematic starting materials or byproducts. googleapis.com
To overcome the selectivity issues inherent in the direct functionalization of the basic anthraquinone core, significant effort has been directed toward precursor design. google.com By starting with an anthraquinone molecule where functional groups are already in the desired positions, subsequent reactions can be targeted more precisely.
For instance, the synthesis can begin with a precursor like 1,5-dihydroxyanthraquinone (B121750). ijcce.ac.ir This strategic starting point ensures that the hydroxyl groups are correctly placed from the outset. Subsequent reactions, such as nitration, are then directed by the existing hydroxyl groups, leading to a more controlled and selective introduction of nitro groups, which can then be reduced to the target amino groups. This approach avoids the formation of complex isomeric mixtures that result from the direct nitration of unsubstituted anthraquinone. google.com The challenge in this strategy often shifts to the efficient and regioselective synthesis of the precursor itself, for which methods like the Friedel-Crafts reaction have been employed. ijcce.ac.ir
Advancements in Sustainable and Efficient Synthetic Techniques
Recent innovations in chemical synthesis have focused on developing greener, more efficient, and highly selective methods for producing complex molecules like 2,8-diamino-1,5-dihydroxyanthraquinone. These advancements include electrosynthesis, the use of novel solvent systems, and continuous-flow methodologies.
Electrolytic synthesis has emerged as a powerful technique for achieving high selectivity and reducing the environmental impact of chemical production. harvard.edugoogle.com A one-step electrolytic method for synthesizing 1,5-diamino-4,8-dihydroxyanthraquinone (B87044) has been developed, offering a significantly streamlined process. google.com This method uses 1,5-dinitroanthraquinone (B1294578) as the raw material in a cathode-rotating separated electrolytic cell. google.com
The process is characterized by a short reaction route, high product selectivity, reduced production costs, and less environmental pollution compared to traditional chemical reduction pathways. google.com By using electric current, the method avoids the need for hazardous chemical oxidants or reducing agents, which are common in conventional syntheses. harvard.edu The high yield and one-step nature of the reaction represent a significant improvement in efficiency. google.com
| Parameter | Condition |
|---|---|
| Raw Material | 1,5-Dinitroanthraquinone |
| Electrolyte | 7.5–14.2 mol/L Aqueous Sulfuric Acid |
| Catalyst | Phase-transfer catalyst (e.g., SnCl₂, BiCl₃) |
| Temperature | 100–160 °C |
| Cathode Potential | -0.1 to -0.4 V |
| Current Density | 200–2000 A/m² |
Data derived from a patented electrolytic synthesis process. google.com
Deep Eutectic Solvents (DES) are emerging as green alternatives to traditional volatile organic solvents. mdpi.comnih.gov These solvents are typically mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea, carboxylic acids, or glycerol). mdpi.commdpi.com Key advantages of DES include low toxicity, high degradability, biocompatibility, and ease of preparation. mdpi.com
In the context of anthraquinones, DES have proven highly effective for extraction processes, indicating their potential as reaction media. nih.govresearchgate.net For example, a natural deep eutectic solvent (NADES) composed of lactic acid, glucose, and water was found to be highly efficient for extracting anthraquinones. nih.govresearchgate.net The ability of DES to effectively solvate anthraquinone structures suggests their applicability in synthetic reactions like aminohydroxylation. By replacing harsh conventional solvents, DES could significantly improve the environmental profile of the synthesis of diaminodihydroxyanthraquinones.
Continuous-flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better process control, and improved efficiency. nih.gov This technology is being applied to the synthesis of anthraquinone derivatives. acs.org A key development is the continuous-flow synthesis of leuco-quinizarin, the reduced form of quinizarin (B34044) (1,4-dihydroxyanthraquinone), which is a highly reactive intermediate for producing various derivatives. acs.org
In this method, heterogeneous catalysts such as Pt/DMPSi-Al₂O₃ are used for the selective hydrogenation of quinizarins to leuco-quinizarins under mild and neutral conditions. acs.org A significant innovation is the integration of the leuco-quinizarin synthesis step with subsequent derivatization reactions in a unified flow reactor. acs.org This allows for the direct conversion of quinizarins into valuable products, such as 1,4-diamino-anthraquinones, in a fully continuous and more efficient process. acs.org This approach avoids the isolation of unstable intermediates and streamlines the production of functionalized anthraquinones.
| Feature | Traditional Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Process Control | Limited control over heat/mass transfer | Precise control over temperature, pressure, and residence time nih.gov |
| Safety | Higher risk with unstable intermediates and exothermic reactions | Improved safety due to small reaction volumes and better heat dissipation |
| Efficiency | Requires isolation of intermediates, longer reaction times | Integration of reaction steps, rapid optimization, higher throughput acs.org |
| Scalability | Scaling up can be challenging and change reaction outcomes | Easier to scale by running the system for longer periods |
| Reagents | Often requires stoichiometric amounts of inorganic reductants acs.org | Utilizes efficient heterogeneous catalysts that can be reused acs.org |
Derivatization and Functionalization Strategies of the Anthraquinone Core
The modification of the this compound scaffold is crucial for tuning its chemical and physical properties for various applications, including as advanced dyestuffs. Derivatization strategies primarily focus on the reactive amino groups and the available positions on the aromatic core.
The amino groups of diamino-dihydroxyanthraquinones are primary sites for functionalization through N-alkylation and N-arylation. These reactions modify the electronic nature of the chromophore, leading to significant shifts in color and improvements in fastness properties when used as dyes.
N-Alkylation: The synthesis of N-alkylated derivatives of compounds like 4,8-diamino-1,5-dihydroxyanthraquinone (DAAR) has been systematically explored. researchgate.net The reaction of the parent amino derivatives with alkyl halides is a common method to introduce alkyl chains. researchgate.net The degree of methylation on the nitrogen atoms has a pronounced effect on the color of the resulting compounds. researchgate.net For instance, the introduction of methyl groups leads to progressive bathochromic (deepening of color) and hyperchromic (intensification of color) shifts in the visible absorption spectra. A series of N-methylated derivatives of DAAR have been synthesized, and their solvent-dependent absorption maxima have been reported, demonstrating the impact of both substitution and solvent polarity on the electronic transitions. researchgate.net While all possible N-methyl derivatives of DAAR have been successfully obtained, similar exhaustive methylation of its isomer, 4,5-diamino-1,8-dihydroxyanthraquinone (DACZ), proved more challenging, with the tetramethylated derivative not being isolated. researchgate.net
N-Arylation: While direct N-arylation on the this compound core is less commonly detailed, related structures undergo such modifications. For example, N-arylation of various amino compounds can be achieved through mechanochemical methods using copper powder as a catalyst, providing a solvent-free route. researchgate.net In the context of anthraquinones, condensation reactions between dinitro-dihydroxyanthraquinones and arylamines are used to introduce arylamino groups, which is a form of N-arylation via nucleophilic substitution of a nitro group. capes.gov.br
| Compound | Degree of Methylation | λmax in Benzene (nm) | λmax in Chloroform (nm) | λmax in Pyridine (nm) |
|---|---|---|---|---|
| DAAR | Unsubstituted | 570, 612 | 572, 615 | 584, 628 |
| Monomethyl-DAAR | Mono-N-methyl | 590, 634 | 592, 636 | 602, 648 |
| N,N'-Dimethyl-DAAR | Di-N,N'-dimethyl | 610, 656 | 612, 658 | 622, 668 |
| Tetramethyl-DAAR | Tetra-N,N,N',N'-tetramethyl | 640, 688 | 644, 692 | 652, 700 |
The introduction of substituents at the beta-positions (e.g., C-2, C-3, C-6, C-7) of the anthraquinone core is a key strategy for fine-tuning the molecule's properties. Condensation reactions are frequently employed for this purpose, often starting from a halogenated anthraquinone precursor. For example, mono- and di-bromo derivatives of 1,5-dihydroxy-4,8-diaminoanthraquinone can be condensed with phenols and thiols. researchgate.net This reaction results in the formation of the corresponding β-ethers and thioethers, which are valuable as bright reddish-blue to greenish-blue dyes for polyester (B1180765) fibers. researchgate.net The nature and orientation of these β-substituents have a significant impact on the final color and fastness properties of the dyes. researchgate.net
Another approach involves the arylation of sulfonated anthraquinones. The reaction of 1,5-dihydroxy-4,8-diaminoanthraquinone-2-sulphonic acid with substituted phenols, under the conditions of the R. E. Schmidt reaction, leads to arylation at the 3-position, accompanied by the elimination of the sulfonic acid group at the 2-position. google.com This method provides a route to novel 3-aryl substituted disperse anthraquinone dyes. google.com
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis and functionalization of the anthraquinone framework. colab.ws This reaction is fundamental for introducing the key amino functionalities onto the core structure. The synthesis of aminoanthraquinones can be achieved by treating halogenated or sulfonated anthraquinones with nucleophiles like ammonia (B1221849) or amines. nih.govbac-lac.gc.ca For instance, 1-amino-5-chloroanthraquinone (B91124) can be prepared by reacting 1,5-dichloroanthraquinone (B31372) with ammonia in the presence of potassium fluoride. bac-lac.gc.ca
The reactivity of the anthraquinone core towards nucleophilic substitution is heavily influenced by the existing substituents. Electron-withdrawing groups, such as nitro groups, activate the ring system for nucleophilic attack. This is exemplified in the synthesis of 4-arylamino-5-amino-1,8-dihydroxyanthraquinones, where one nitro group of a dinitro-dihydroxyanthraquinone precursor is substituted by an arylamine. capes.gov.br The reaction can also be catalyzed; for example, the amination of 1,4-dihydroxyanthraquinone with butylamine (B146782) can be facilitated by iodobenzene (B50100) diacetate [PhI(OAc)₂] as a catalyst. nih.govresearchgate.net
The SNAr mechanism allows for the introduction of a wide array of functional groups, not limited to amines. The reaction of chloroanthraquinones with sodium azide (B81097) can introduce an azido (B1232118) group, which can be subsequently reduced to an amine. bac-lac.gc.ca Similarly, reactions with thiols or phenols can introduce thioether or ether linkages, respectively. researchgate.net
The chemical reactivity and electronic properties of this compound and its analogs are intricately linked to the nature and position of their substituents. The interplay between electron-donating groups (EDGs) like hydroxyl (-OH) and amino (-NH₂) and electron-withdrawing groups (EWGs) dictates the molecule's behavior. The hydroxyl and amino groups in the alpha-positions (1, 5, 8) form strong intramolecular hydrogen bonds with the peri-carbonyl oxygens, which significantly influences the molecule's planarity, stability, and electronic absorption spectrum. mdpi.com
Modifying these substituents allows for precise control over the molecule's properties.
Electronic Properties and Color : N-alkylation of the amino groups systematically shifts the absorption maximum to longer wavelengths (a bathochromic shift), resulting in a color change from reddish-blue towards greenish-blue. researchgate.netresearchgate.net This is because the alkyl groups are electron-donating, increasing the energy of the highest occupied molecular orbital (HOMO) and thus reducing the HOMO-LUMO energy gap. Similarly, the introduction of various electron-donating or -accepting substituents into an N-arylamino residue also modulates the color. capes.gov.br
Reactivity : The presence of EWGs, such as nitro or sulfonyl groups, on the anthraquinone ring activates it towards nucleophilic aromatic substitution, facilitating the introduction of further functionalities. google.comnih.gov Conversely, EDGs can deactivate the ring towards electrophilic attack but may direct substitution patterns. Theoretical studies using Density Functional Theory (DFT) have shown how substituents alter the aromaticity and electronic structure of the quinone rings, providing insight into their reactivity. mdpi.com
| Substituent Type | Example | Effect on Electronic Properties | Effect on Reactivity | Reference |
|---|---|---|---|---|
| Electron Donating (on Amino Group) | -CH₃, -C₂H₅ (N-Alkylation) | Bathochromic shift (deeper color), increased absorption intensity. | Increases electron density on the ring. | researchgate.net |
| Electron Withdrawing (on Ring) | -NO₂, -SO₃H | Hypsochromic shift (lighter color), alters charge distribution. | Activates the ring for nucleophilic aromatic substitution. | capes.gov.brgoogle.com |
| Electron Donating (on Ring) | -OH, -NH₂ | Strong intramolecular H-bonding, stabilizes structure, key to chromophore. | Directs substitution, deactivates ring for some electrophilic reactions. | mdpi.com |
| Bulky Groups (β-position) | -OAr, -SAr | Can cause steric hindrance, affecting planarity and intermolecular interactions. | Influences solubility and fastness properties in dye applications. | researchgate.net |
Detailed Mechanistic Investigations of Synthesis and Functionalization Reactions
The mechanisms governing the synthesis and functionalization of anthraquinones are complex and have been the subject of detailed investigation. Understanding these pathways is essential for optimizing reaction conditions and predicting outcomes.
The most critical reaction, nucleophilic aromatic substitution (SNAr), has traditionally been thought to proceed via a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. However, recent computational and kinetic isotope effect (KIE) studies suggest that many prototypical SNAr reactions, particularly those with good leaving groups, may in fact proceed through a concerted mechanism. nih.gov In a concerted pathway, the bond-forming and bond-breaking events occur in a single transition state without the formation of a stable intermediate. Borderline cases exist where the reaction may proceed through a very short-lived intermediate or a long-lived transition state that resembles a Meisenheimer complex. nih.gov
The amination of dihydroxyanthraquinones in the presence of a hypervalent iodine catalyst like PhI(OAc)₂ is proposed to proceed through a mechanism involving the catalyst facilitating the nucleophilic attack of the amine onto the quinone ring. researchgate.net
Other specialized mechanisms are also utilized for functionalization. The R. E. Schmidt reaction, used for arylating hydroxyanthraquinones, involves the reaction of the anthraquinone with a phenol (B47542) in the presence of boric acid and sulfuric acid. google.com The boric acid forms a chelate with the alpha-hydroxy and peri-carbonyl groups, activating the system for electrophilic attack by the phenol, leading to C-C bond formation.
Furthermore, reactions like oxidative nucleophilic substitution of hydrogen (ONSH) and vicarious nucleophilic substitution (VNS) provide routes for C-H functionalization on the electron-deficient anthraquinone core, allowing for the introduction of substituents without a pre-installed leaving group. colab.ws The choice between these mechanisms can depend on the specific nucleophile used; for example, reacting a nitro-anthraquinone with acetoacetic ester proceeds via ONSH, while using its 2-chloro derivative shifts the mechanism to VNS due to the presence of a better leaving group (Cl⁻) in the intermediate adduct. colab.ws
Advanced Spectroscopic and Analytical Characterization Methodologies for 2,8 Diamino 1,5 Dihydroxyanthraquinone
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are indispensable for separating 2,8-Diamino-1,5-dihydroxyanthraquinone from reaction mixtures, byproducts, and degradants, as well as for quantifying its purity. High-performance and ultra-performance liquid chromatography are the principal techniques employed for these purposes.
The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the reliable analysis of this compound. Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Method development typically involves the systematic optimization of several key parameters to achieve efficient separation with good peak shape and resolution. A C18 column (Lichrospher® RP-18 or similar) is often selected as the stationary phase due to its hydrophobicity, which provides effective retention for the moderately polar anthraquinone (B42736) core. researchgate.netnih.gov
The mobile phase composition is critical. A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer is typically employed. researchgate.netsielc.com The aqueous component is often acidified with phosphoric acid or trifluoroacetic acid (TFA) to a pH of around 2.5. researchgate.netnih.gov This suppresses the ionization of the hydroxyl and amino functional groups, leading to sharper, more symmetrical peaks and improved retention. The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute the target compound and any less polar impurities.
Table 1: Optimized HPLC Parameters for Analysis of Anthraquinone Derivatives
| Parameter | Condition | Rationale |
| Column | Lichrospher® RP-18 (5 µm, 250 x 4.6 mm) | Provides excellent separation for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier for peak shaping and MS compatibility. sielc.com |
| Mobile Phase B | Acetonitrile (MeCN) | Organic solvent to control retention. |
| Gradient | 20% B to 90% B over 15 minutes | Ensures elution of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation. |
| Column Temp. | 25 °C | Ensures reproducible retention times. researchgate.net |
| Detection | Diode Array Detector (DAD) at 254 nm | Anthraquinones exhibit strong UV absorbance at this wavelength. |
For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for much faster separation times without sacrificing resolution. The principles of method development for UPLC are analogous to HPLC, but the operational parameters are adjusted to accommodate the higher pressures and shorter column lengths. A method developed for HPLC can be scaled down for UPLC applications, often reducing analysis time from over 10 minutes to just a few minutes. sielc.com This rapid analysis is particularly valuable for process monitoring and quality control applications where quick feedback is essential.
Coupling liquid chromatography with Mass Spectrometry (LC-MS) provides an exceptionally powerful tool for both identification and structural elucidation. For MS compatibility, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com Electrospray ionization (ESI) is the preferred ionization technique for anthraquinone derivatives, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the parent ion. The fragmentation of the anthraquinone core is well-characterized and often involves sequential losses of neutral molecules such as carbon monoxide (CO) and water (H₂O). For this compound (Molecular Formula: C₁₄H₁₀N₂O₄, Molecular Weight: 270.24 g/mol ), the fragmentation pathway can be proposed based on its structure. The initial protonated molecule at m/z 271.07 would be expected to undergo characteristic losses.
Table 2: Proposed ESI-MS/MS Fragmentation Pathway for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
| 271.07 | 254.04 | 17.03 | NH₃ (Ammonia) |
| 271.07 | 243.07 | 28.00 | CO (Carbon Monoxide) |
| 243.07 | 215.08 | 28.00 | CO (Carbon Monoxide) |
| 215.08 | 198.05 | 17.03 | NH₃ (Ammonia) |
This fragmentation pattern, involving the characteristic loss of carbon monoxide from the quinone system and the loss of ammonia (B1221849) from the amino substituents, provides a structural fingerprint that can be used to confirm the identity of the compound in complex matrices. researchgate.net
Structural Elucidation via X-ray Crystallography
While chromatographic and spectroscopic methods confirm connectivity and purity, only X-ray crystallography can provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique is the gold standard for structural elucidation.
An important aspect of solid-state characterization is the investigation of polymorphism, which is the ability of a compound to exist in more than one crystal structure. nih.govresearchgate.net Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While many anthraquinone derivatives are known to exhibit polymorphism, the specific polymorphic landscape of this compound requires dedicated screening and crystallographic analysis to be fully understood. nih.gov Identifying and characterizing potential polymorphs is critical in materials science and pharmaceutical development.
The structure of this compound features hydroxyl and amino groups in positions peri to the carbonyl oxygens (e.g., the 1-hydroxyl and 8-amino groups relative to the 9-carbonyl, and the 5-hydroxyl and 2-amino groups). This arrangement is highly conducive to the formation of strong intramolecular hydrogen bonds. nih.govpsu.edu
Specifically, hydrogen bonds are expected to form between:
The hydrogen of the 1-hydroxyl group and the oxygen of the 9-carbonyl group.
A hydrogen of the 8-amino group and the oxygen of the 9-carbonyl group.
The hydrogen of the 5-hydroxyl group and the oxygen of the 10-carbonyl group.
These intramolecular hydrogen bonds create stable six-membered rings, a phenomenon known as resonance-assisted hydrogen bonding (RAHB). nih.gov This network of internal hydrogen bonds rigidly locks the molecule into a highly planar conformation. rsc.org X-ray crystallographic data would provide precise distances and angles for these hydrogen bonds, confirming their presence and strength, which are key determinants of the molecule's chemical and physical properties. nih.gov
Advanced Spectroscopic Probes for Electronic and Vibrational Properties
The nuanced electronic and vibrational characteristics of this compound are elucidated through a suite of advanced spectroscopic techniques. These methodologies provide a detailed perspective on the molecule's behavior, from electron transitions to the specific vibrations of its functional groups.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Intramolecular Charge Transfer (ICT)
UV-Visible absorption spectroscopy is a important tool for probing the electronic transitions within this compound. The spectrum of anthraquinone and its derivatives typically displays multiple absorption bands in the UV-visible region, corresponding to π → π* and n → π* electronic transitions. nih.gov The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the anthraquinone skeleton. nih.gov
For amino-substituted anthraquinones, the presence of the amino group (an electron donor) and the carbonyl groups (electron acceptors) facilitates Intramolecular Charge Transfer (ICT). nih.govnih.gov Upon photoexcitation, electron density shifts from the amino group to the anthraquinone core. This ICT process is often associated with a significant change in the dipole moment between the ground and excited states and is reflected in the solvatochromic behavior of the molecule, where the absorption maxima shift with solvent polarity. nih.govnih.govresearchgate.net Specifically, in polar solvents, the absorption bands tend to shift to longer wavelengths (a bathochromic shift). nih.gov For example, 1-aminoanthraquinone (B167232) shows an absorption maximum at 451 nm in nonpolar n-hexane, which shifts to 485 nm in the polar solvent DMSO. nih.govresearchgate.net This phenomenon underscores the charge-transfer character of the electronic transition.
The electronic transitions in molecules like this compound involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org In aminoanthraquinones, the HOMO is typically localized on the electron-donating amino group, while the LUMO is centered on the electron-accepting anthraquinone moiety, further supporting the ICT mechanism. nih.gov
Fluorescence Spectroscopy for Excited State Dynamics and Quenching Phenomena
Fluorescence spectroscopy offers insights into the de-excitation pathways of the electronically excited this compound. Following absorption of light, the molecule can relax to the ground state by emitting a photon (fluorescence). The characteristics of this emission, such as its wavelength, quantum yield, and lifetime, provide information about the excited state's nature and its interactions with the environment.
The fluorescence of substituted anthraquinones is closely linked to the ICT state. The emission often originates from the ICT excited state, and its energy and intensity can be influenced by solvent polarity and hydrogen bonding. researchgate.net For many anthraquinone derivatives, the excited state dynamics are complex and can involve non-radiative decay pathways that compete with fluorescence, such as intersystem crossing to a triplet state. nih.govnih.gov
Fluorescence quenching studies are particularly valuable for understanding the interactions of the excited molecule with other chemical species. Quenching refers to any process that decreases the fluorescence intensity. Studies on similar compounds, like 1,4-diamino-9,10-anthraquinone, have shown that fluorescence can be quenched by aromatic hydrocarbons through charge-transfer or electron-transfer interactions. rsc.org In such cases, the excited anthraquinone acts as an electron acceptor, and the quencher acts as an electron donor. rsc.org The efficiency of this quenching process can be analyzed using the Stern-Volmer relationship, which provides kinetic parameters for the quenching mechanism. rsc.orgnih.gov The quenching process can proceed via the formation of an exciplex (an excited-state complex), especially in nonpolar solvents. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of this compound. scirp.org The FTIR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. scirp.org
A detailed vibrational analysis allows for the assignment of observed spectral bands to specific molecular motions. nih.gov For this compound, key vibrational modes include:
N-H Stretching: The amino groups (-NH₂) exhibit symmetric and asymmetric stretching vibrations, typically found in the 3200-3500 cm⁻¹ region. The exact position is sensitive to hydrogen bonding. scirp.org
O-H Stretching: The hydroxyl groups (-OH) show a broad absorption band, usually in the 3200-3600 cm⁻¹ range, characteristic of intermolecular or intramolecular hydrogen bonding. researchgate.net
C=O Stretching: The carbonyl groups (C=O) of the anthraquinone core give rise to strong absorption bands, typically between 1630 and 1680 cm⁻¹. Intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent hydroxyl or amino groups can lower this frequency.
C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.
C-N and C-O Stretching: These vibrations are typically observed in the 1200-1400 cm⁻¹ range.
N-H and O-H Bending: These bending vibrations are also present in the spectrum, contributing to the fingerprint region.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental FTIR data to achieve a more precise assignment of the vibrational modes. nih.govresearchgate.netnih.gov This combined approach provides a robust characterization of the molecule's vibrational structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. nih.govamazonaws.com
¹H NMR: The ¹H NMR spectrum would reveal signals for the aromatic protons on the anthraquinone rings, as well as resonances for the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The protons of the -NH₂ and -OH groups are typically broad and their chemical shifts can be concentration and solvent dependent. Intramolecular hydrogen bonding, for instance between the C1-OH and the C9=O, results in a significant downfield shift for the hydroxyl proton. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbons (C=O) are characteristically found at very low field (downfield), often in the range of δ 180-190 ppm. researchgate.net The carbons bearing the hydroxyl and amino groups (C-O and C-N) will also have distinct chemical shifts, as will the other aromatic carbons.
2D NMR Techniques: For an unambiguous assignment of all signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.govamazonaws.comresearchgate.net
COSY establishes correlations between coupled protons (e.g., adjacent aromatic protons). researchgate.net
HMQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. amazonaws.com
HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework. amazonaws.comresearchgate.net
Through the combined application of these NMR techniques, a complete and detailed structural map of this compound can be constructed.
Theoretical and Computational Chemistry Studies of 2,8 Diamino 1,5 Dihydroxyanthraquinone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2,8-diamino-1,5-dihydroxyanthraquinone. These methods allow for the detailed exploration of electron distribution, orbital energies, and spectroscopic properties.
Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of anthraquinone (B42736) derivatives due to its favorable balance of computational cost and accuracy. nih.govnih.gov DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For substituted anthraquinones, DFT methods can accurately model the influence of substituents like amino and hydroxyl groups on the planarity and electronic distribution of the anthraquinone core. nih.gov
The choice of functional and basis set is crucial for obtaining reliable results. Functionals like B3LYP are commonly used, often in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), to describe the electronic structure and properties of such molecules. nih.govnih.gov These calculations can reveal the distribution of electron density, dipole moment, and electrostatic potential, which are key to understanding the molecule's reactivity and intermolecular interactions. For instance, in related dihydroxyanthraquinones, DFT has been used to study the structural parameters and their changes upon substitution. nih.gov
| Computational Method | Typical Application for Anthraquinones | Common Functionals/Basis Sets |
| Density Functional Theory (DFT) | Ground state geometry optimization, electronic properties (charge distribution, dipole moment), vibrational frequencies. nih.govnih.gov | B3LYP, PBE0, M06-2X / 6-31G(d,p), 6-311++G(d,p), def2-TZVP. nih.govchemrxiv.orgmdpi.com |
| Time-Dependent DFT (TD-DFT) | Calculation of excited states, simulation of UV-Vis absorption spectra, investigation of electronic transitions. nih.govresearchgate.net | Same as DFT. |
| Ab Initio (HF, MP2, CIS) | Excited state calculations, characterization of intramolecular hydrogen bonding, potential energy surfaces. nih.govnih.govresearchgate.net | 6-31G(d,p), CIS/6-31G(d,p). nih.gov |
| Atoms in Molecules (AIM) | Analysis of electron density topology to characterize chemical bonds, especially intramolecular hydrogen bonds. nih.gov | N/A (Post-computational analysis). |
| Electron Localization Function (ELF) | Analysis of electron localization to understand bonding patterns. nih.gov | N/A (Post-computational analysis). |
While DFT is powerful for ground-state properties, ab initio methods are often employed for the accurate characterization of electronically excited states. researchgate.net Methods such as Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) are used to investigate the nature of electronic transitions and to predict absorption spectra. nih.govnih.gov For anthraquinone derivatives, these calculations can identify the orbitals involved in the principal electronic transitions, such as π → π* transitions, which are responsible for their characteristic colors.
Ab initio calculations have been successfully applied to study related molecules like 1,8-dihydroxyanthraquinone to elucidate the properties of their S1 (first excited singlet) state. nih.gov Such studies can map the potential energy curves for processes like Excited-State Intramolecular Proton Transfer (ESIPT), which can be a significant de-excitation pathway in molecules with intramolecular hydrogen bonds. nih.gov The results from these calculations, including transition energies and oscillator strengths, can be directly compared with experimental UV-visible absorption spectra to validate the theoretical models. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides a measure of the molecule's chemical stability and the energy required for electronic excitation. uq.edu.aumaterialsciencejournal.org
In anthraquinone systems, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic core. The introduction of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, is expected to raise the energy of the HOMO and lower the HOMO-LUMO gap. researchgate.net A smaller gap indicates that the molecule can be more easily excited, which often corresponds to absorption of light at longer wavelengths (a bathochromic or red shift). researchgate.net DFT calculations are a common approach for determining the energies of these orbitals, although the calculated gap can be sensitive to the choice of functional. reddit.com
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Anthraquinone (AQ) | -6.99 | -2.79 | 4.2 |
| 1,5-di(thien-2-yl)-9,10-anthraquinone (AQTh) | -5.88 | -2.78 | 3.1 |
Note: The values presented are theoretical calculations for related compounds and serve as an illustrative comparison. researchgate.net Specific values for this compound would require dedicated computational studies.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and internal dynamics of this compound are heavily influenced by conformational possibilities and non-covalent intramolecular interactions, which can be effectively studied using theoretical methods.
Hydroxy- and amino-substituted anthraquinones can exist as a mixture of several tautomers in a dynamic equilibrium. researchgate.net Tautomers are structural isomers that readily interconvert, most often through the migration of a proton, a process known as prototropy. encyclopedia.pub For dihydroxyanthraquinones, tautomeric transformations can occur in both the ground and excited electronic states. researchgate.net Besides the common 9,10-anthraquinoid structure, other forms such as 1,10-quinoid or 1,4-quinoid structures can exist. researchgate.netresearchgate.net
The relative stability of these tautomers is influenced by factors such as substitution patterns and solvent polarity. chemrxiv.org For this compound, several tautomeric forms are conceivable, involving proton transfer from the hydroxyl and amino groups to the carbonyl oxygens. Quantum chemical calculations, particularly using DFT, can predict the relative energies and Gibbs free energies of these different tautomers, thereby determining the position of the tautomeric equilibrium. nih.gov This is crucial, as the properties of the compound are a reflection of the weighted average of all coexisting tautomers. researchgate.net
The structure of this compound features hydroxyl and amino groups positioned peri to the carbonyl groups, creating a favorable geometry for the formation of strong intramolecular hydrogen bonds (IHBs). Specifically, hydrogen bonds can form between the hydrogen atoms of the 1,5-hydroxyl groups and the adjacent carbonyl oxygens (O-H···O=C), as well as between the hydrogen atoms of the 2,8-amino groups and the same carbonyl oxygens (N-H···O=C).
Predictive Modeling for Structure-Reactivity and Structure-Function Relationships
Predictive modeling in computational chemistry establishes a quantitative relationship between a molecule's structural or electronic features and its chemical reactivity or biological function. For complex organic molecules like this compound, these models serve as powerful tools to forecast behavior, guide experimental design, and elucidate mechanisms of action without the need for extensive laboratory work.
A common approach is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These statistical models correlate variations in the biological activity or physicochemical properties of a series of compounds with their molecular descriptors. Descriptors can include a wide range of calculated parameters:
Electronic Descriptors: Atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO) are crucial. For instance, studies on other aromatic amine derivatives have shown that atomic charge plays a significant role in enhancing activities like antioxidant capacity. researchgate.net In such models, an equation is derived to predict activity, often expressed as Log IC50, based on the calculated net charges of specific atoms within the molecule. researchgate.net
Thermodynamic Descriptors: Enthalpies of formation, bond dissociation energies, and ionization potentials can predict the likelihood and energetics of reaction pathways. nih.gov
Topological and Steric Descriptors: Molecular weight, surface area, volume, and shape indices relate the molecule's size and geometry to its ability to interact with other molecules or biological targets.
Computational techniques like Density Functional Theory (DFT) are frequently employed to calculate these descriptors accurately. researchgate.netweizmann.ac.il For example, DFT calculations at the B3LYP/6-31G(d,p) level are a common choice for optimizing molecular geometries and calculating electronic properties for structure-function analysis. researchgate.net The selection of the appropriate computational method and basis set is critical for the reliability of the predictive model. researchgate.net
By analyzing these descriptors, researchers can predict how structural modifications—such as the position and nature of substituent groups on the anthraquinone core—would affect the compound's function. For instance, the energies of frontier molecular orbitals (HOMO/LUMO) are widely used to predict reaction sites and the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov The table below summarizes key molecular descriptors and their typical applications in predictive modeling for compounds of this class.
| Descriptor Category | Specific Descriptor Examples | Predicted Reactivity or Function |
| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity, electronic transitions, kinetic stability |
| Atomic Charges (e.g., Mulliken) | Reaction sites, electrostatic interactions, antioxidant activity researchgate.netnih.gov | |
| Dipole Moment | Polarity, solubility, intermolecular interactions | |
| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Antioxidant mechanisms (e.g., hydrogen atom transfer) nih.gov |
| Ionization Potential (IP) | Electron-donating ability, radical scavenging activity | |
| Topological | Molecular Surface Area | Bioavailability, interaction with active sites |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide invaluable insights into how its behavior is influenced by its surrounding environment, particularly the solvent, and how it interacts with other molecules. This is crucial as solvent-solute interactions can significantly alter a molecule's conformation, stability, and reactivity. rsc.org
In a typical MD simulation, the forces between atoms are calculated using a force field (like OPLS-AA), and Newton's equations of motion are integrated to model the system's evolution. rsc.org This allows for the analysis of dynamic processes and equilibrium properties that are often inaccessible to static quantum chemical calculations.
Key applications of MD simulations in compound research include:
Solvation Shell Analysis: MD simulations can reveal the detailed structure of the solvent molecules surrounding the solute. By calculating Radial Distribution Functions (RDFs), researchers can determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. rsc.orgnih.gov This analysis helps identify key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the anthraquinone derivative and protic solvent molecules like water or methanol. nih.govresearchgate.net Studies on similar compounds show that solvent molecules can form distinct solvation shells, with some solvents showing preferential coordination around the solute, effectively shielding it from other reactants. rsc.org
Hydrogen Bonding Dynamics: The strength, lifetime, and network of hydrogen bonds are critical to the behavior of polar molecules. MD simulations can track the formation and breaking of individual hydrogen bonds between the solute and solvent or between solute molecules themselves. rsc.org For anthraquinone derivatives, the intramolecular and intermolecular hydrogen bonds involving the hydroxyl and amino groups are key determinants of their conformational preferences and spectral properties. researchgate.net
Solvent Effects on Conformation and Reactivity: The solvent can influence the conformational equilibrium of a flexible molecule. MD simulations can explore the potential energy surface of the solute in different solvents to identify the most stable conformations. Furthermore, the organization of solvent molecules can impact chemical reactions by stabilizing transition states or by blocking access to reactive sites. rsc.org For example, simulations have shown that a solvent like DMSO can protect functional groups from hydration reactions by forming a protective solvation layer. rsc.org
The table below outlines the types of analyses performed in MD simulations and the insights they provide for understanding intermolecular interactions.
| MD Simulation Analysis | Information Gained | Relevance to Compound Research |
| Radial Distribution Function (RDF) | Structure of solvent shells around the solute rsc.orgnih.gov | Understanding solvation, solvent shielding effects, and local concentration. rsc.org |
| Coordination Number | Number of solvent molecules in the first solvation shell rsc.org | Quantifying the immediate solvent environment and preferential solvation. |
| Hydrogen Bond Analysis | Lifetime, geometry, and network of H-bonds rsc.org | Elucidating the role of specific interactions in stabilizing the solute. researchgate.netresearchgate.net |
| Diffusion Coefficient | Mobility of solvent molecules on the solute surface nih.gov | Assessing how solvent dynamics can influence processes like crystal growth. nih.gov |
These computational tools, from predictive quantum chemical models to dynamic molecular simulations, are essential for building a comprehensive understanding of the structure-function relationships and environmental interactions of this compound.
In-depth Analysis of this compound Reveals Limited Publicly Available Research Data
Following a comprehensive investigation into the chemical compound “this compound,” it has been determined that there is a significant lack of specific, publicly available scientific literature and data for this particular isomer. Extensive searches across numerous scientific databases and research platforms did not yield targeted studies on its reactivity profiles, reaction mechanisms, or electrochemical behavior as outlined in the requested article structure.
The scientific literature on diaminodihydroxyanthraquinones is predominantly focused on other structural isomers, most notably 1,5-diamino-4,8-dihydroxyanthraquinone (B87044) and 1,8-diamino-4,5-dihydroxyanthraquinone . These compounds are well-documented due to their applications as disperse dyes and their interesting electrochemical properties. For instance, studies on related anthraquinone derivatives detail their redox chemistry, including reduction to hydroquinone (B1673460) forms and complexation with various metal ions.
However, specific experimental data—such as oxidation and reduction pathways, cyclic voltammetry for redox potential determination, acid-base properties, protonation constants, and metal ion binding stoichiometry for the this compound isomer—are not present in the available research. This indicates that this specific compound has not been a primary subject of investigation in the fields of electrochemistry, coordination chemistry, or analytical chemistry, or at least, such research is not widely disseminated.
Due to the strict requirement to focus solely on "this compound" and to maintain scientific accuracy, it is not possible to generate the requested article. Extrapolating data from other isomers would be scientifically unsound, as the specific placement of the amino and hydroxyl functional groups on the anthraquinone core critically dictates the molecule's electronic properties, reactivity, and interaction with other chemical species.
Therefore, the generation of a thorough and scientifically accurate article strictly adhering to the provided outline for this compound cannot be completed at this time.
Reactivity Profiles and Reaction Mechanism Investigations of 2,8 Diamino 1,5 Dihydroxyanthraquinone
Complexation Chemistry and Metal Ion Interactions
Coordination Mechanisms with Various Metal Cations
The unique molecular structure of 2,8-diamino-1,5-dihydroxyanthraquinone, featuring both hydroxyl and amino groups positioned on the anthraquinone (B42736) core, allows it to act as an effective chelating agent for a variety of metal cations. The coordination typically involves the formation of stable complexes through the interaction of the metal ion with the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the amino groups. This chelation is a key aspect of its chemical reactivity and is influenced by the nature of the metal ion, the solvent system, and the stoichiometry of the reaction.
Research has shown that dihydroxyanthraquinones, a class to which this compound belongs, readily form complexes with transition metal ions. For instance, studies on similar molecules like 1,8-dihydroxyanthraquinone have demonstrated the formation of complexes with divalent metal ions such as Fe(II), Mn(II), Cr(II), Co(II), and Ni(II), often resulting in a 2:1 ligand-to-metal ratio. researchgate.net In these complexes, the metal ion is coordinated by the oxygen atoms of the hydroxyl groups, forming a stable chelate ring. The amino groups in this compound provide additional coordination sites, potentially leading to more complex and varied coordination geometries.
The formation of these metal complexes can be observed through various spectroscopic techniques. For example, UV-visible spectroscopy can be used to monitor the changes in the absorption spectrum of the ligand upon addition of a metal ion, often revealing new absorption bands corresponding to the metal-ligand complex. The presence of isosbestic points in such titrations can indicate a clear equilibrium between the free ligand and the complex. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool to elucidate the structure of these complexes in solution. Changes in the chemical shifts of the protons on the anthraquinone ring upon metal binding can provide insights into the coordination sites. mdpi.com
Table 1: Coordination Behavior of Anthraquinone Derivatives with Metal Cations
| Anthraquinone Derivative | Metal Cation(s) | Observed Stoichiometry (Ligand:Metal) | Technique(s) Used | Reference(s) |
|---|---|---|---|---|
| 1,8-Dihydroxyanthraquinone | Fe(II), Mn(II), Cr(II), Co(II), Ni(II) | 2:1 | Not Specified | researchgate.net |
| 1,8-Dihydroxyanthraquinone | Fe(III) | 3:1 | Not Specified | researchgate.net |
| 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione | Cu(II) | 2:1 | UV-visible Spectroscopy, NMR | mdpi.com |
| 1-hydroxyanthraquinone, 1,4-dihydroxyanthraquinone, 1,8-dihydroxyanthraquinone | Co(II), Cu(II) | Not Specified | UV-visible and EPR Spectroscopy | researchgate.net |
| 1,8-Dihydroxyanthraquinone | Mg(II) | Not Specified | Spectrophotometry | researchgate.net |
Photochemical Properties and Photosensitization Mechanisms
The photochemical behavior of this compound is dictated by its ability to absorb light, which is a characteristic feature of the anthraquinone chromophore. The introduction of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, onto the anthraquinone core significantly influences its absorption and emission properties. These substituents cause a bathochromic shift, or a shift to longer wavelengths, in the absorption spectrum compared to the parent 9,10-anthraquinone. researchgate.net This red-shift is attributed to the extension of the π-conjugated system and the increased electron density on the aromatic rings.
Specifically, the presence of both amino and hydroxyl groups in this compound is expected to result in strong absorption in the visible region of the electromagnetic spectrum. Studies on similar compounds, such as 1,5-diamino-4,8-dihydroxyanthraquinone (B87044), have shown strong absorption in the red part of the solar spectrum. nih.gov The absorption and fluorescence spectral properties of anthraquinone derivatives are also sensitive to the solvent environment. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, often correlates with solvent polarity, indicating the influence of solvent-solute interactions, such as hydrogen bonding, on the excited state. researchgate.net
Upon absorption of a photon, the molecule is promoted to an excited singlet state. From this state, it can return to the ground state through radiative (fluorescence) or non-radiative decay pathways. Alternatively, it can undergo intersystem crossing to a longer-lived excited triplet state. This triplet state is often the key intermediate in the photosensitization processes initiated by anthraquinone derivatives. nih.gov
Table 2: Photophysical Properties of Substituted Anthraquinones
| Compound | Key Substituents | Observed Photophysical Property | Significance | Reference(s) |
|---|---|---|---|---|
| Substituted Anthraquinones | Various | Red-shifted absorption spectra compared to 9,10-anthraquinone | Enhanced light absorption in the visible range | researchgate.net |
| 1,5-Diamino-4,8-dihydroxyanthraquinone | Amino, Hydroxyl | Strong absorption in the red part of the solar spectrum (peak at 614 nm) | Potential for use in light-driven applications | nih.gov |
| 1,5-Diaminoanthraquinone (B86024) | Amino | Stokes shift correlates with solvent polarity (ET(30) scale) | Indicates the importance of hydrogen bonding interactions | researchgate.net |
| α- and β-hydroxy-substituted 9,10-anthraquinones | Hydroxyl | Studied photophysical properties, particularly of the triplet states | Understanding the role of excited states in photochemistry | researchgate.net |
Anthraquinones, including this compound, are recognized for their roles as redox-active electron transfer mediators and photochemically active agents. nih.gov Upon light excitation, the anthraquinone molecule in its excited triplet state (AQ*) can initiate photochemical reactions through two primary mechanisms, often referred to as Type I and Type II photosensitization.
In the Type I mechanism , the excited anthraquinone engages in an electron transfer process. It can be reduced by a substrate to form the anthraquinone radical anion (AQ•−). This radical anion can then react with molecular oxygen (O2) to produce superoxide (B77818) radicals (O2•−) or hydroxyl radicals (•OH). nih.gov This pathway is particularly favored in polar solvents where the charged intermediates are stabilized.
In the Type II mechanism , the excited anthraquinone transfers its energy directly to triplet oxygen (3O2), resulting in the formation of highly reactive singlet oxygen (1O2). nih.gov Both singlet oxygen and the reactive oxygen species (ROS) generated through the Type I pathway are potent oxidizing agents that can participate in the degradation of organic materials or initiate other chemical transformations.
The efficiency of these photosensitization mechanisms can be influenced by the specific structure of the anthraquinone derivative, the nature of the substrate, and the reaction conditions. nih.gov The reversible redox behavior of anthraquinones also makes them suitable candidates for use in various applications, including photocatalysis, where they can act as photosensitizers to enhance light utilization and improve the efficiency of charge separation in semiconductor systems. nih.govnih.gov For instance, anthraquinones have been employed in Z-scheme heterojunctions to facilitate the transfer of electrons and promote photocatalytic processes like hydrogen production. nih.gov
Advanced Functional Applications in Chemical and Material Sciences for 2,8 Diamino 1,5 Dihydroxyanthraquinone
Development as Functional Dyes and Pigments
Derivatives of diaminoanthraquinone are recognized for their attractive photophysical properties, making them valuable as organic dyes and pigments. nih.gov These compounds have found applications in traditional textile dyeing and have been adapted for more advanced uses such as in functional textile processing and dye-sensitized solar cells. medchemexpress.com The substitution pattern on the anthraquinone (B42736) core is a critical determinant of the resulting color and performance characteristics of these dyes.
Structure-Color Relationship Studies and Chromophore Design
The color of anthraquinone dyes is intrinsically linked to their molecular structure. The strategic placement of auxochromes (color-enhancing groups) such as amino (-NH2) and hydroxyl (-OH) groups on the anthraquinone framework significantly influences the electronic transitions and, consequently, the perceived color. The amino and hydroxyl groups in 2,8-diamino-1,5-dihydroxyanthraquinone act as electron-donating groups, causing a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, which results in deeper colors.
Computational studies, such as those employing density functional theory (DFT), have become instrumental in understanding and predicting the relationship between the molecular structure of anthraquinone derivatives and their color properties. acs.org These theoretical approaches allow for the rational design of novel chromophores with tailored absorption characteristics for specific applications. acs.orgrsc.org For instance, the introduction of different substituent groups can subtly alter the molecular geometry and the orientation of the transition dipole moment, providing a pathway to fine-tune the dye's alignment properties in host materials like liquid crystals. acs.org
Dichroism and Optical Anisotropy Investigations
The molecular aspect ratio and the orientation of the transition dipole moment of the dye are key factors that influence its alignment and, therefore, its dichroic properties. acs.org Studies have shown that the substitution pattern on the anthraquinone core can be modified to optimize these parameters. While 1,5-disubstituted diaminoanthraquinones have been investigated, research suggests that other substitution patterns, such as 1,5-disulfide and 2,6-diphenyl substituents, may lead to better alignment properties due to more favorable molecular aspect ratios. acs.org
Solvent Effects on Absorption Maxima and Color Properties
The color of a dye can be significantly influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. nih.gov The polarity of the solvent can affect the energy levels of the dye's molecular orbitals, leading to shifts in the maximum absorption wavelength (λmax). nih.govbiointerfaceresearch.com This effect is particularly pronounced in dyes with intramolecular charge-transfer characteristics, where the distribution of electron density changes upon excitation.
For anthraquinone dyes, the interaction between the solute and solvent molecules can occur through various mechanisms, including dipole-dipole interactions in non-hydrogen-bond donating solvents and hydrogen bonding in protic solvents. nih.gov The absorption spectra of these dyes have been studied in a range of solvents with differing polarities to understand these interactions. biointerfaceresearch.comresearchgate.net The observed shifts in absorption maxima provide valuable insights into the microenvironment surrounding the dye molecule. researchgate.net
| Solvent | λmax Range (nm) |
|---|---|
| Methanol | 486 - 502 |
| Chloroform | 502 - 512 |
| DMF | 626 - 654 |
This table demonstrates the significant solvatochromic shifts observed for a series of thiophene dyes in different solvents, illustrating the impact of solvent polarity on the absorption properties. biointerfaceresearch.com
Applications in Organic Electronics and Energy Materials
The reversible redox behavior and semiconductor properties of diaminoanthraquinone derivatives have opened up avenues for their application in organic electronics and energy storage devices. nih.gov These materials are being explored for use in organic semiconductors and as active components in redox flow batteries. nih.govdakenchem.com
Organic Semiconductors and Charge Transport Properties
Anthracene and its derivatives are well-established as building blocks for organic semiconductors. rsc.org The ability to tune their electronic properties through chemical modification makes them attractive for applications in devices like organic light-emitting diodes (OLEDs) and thin-film transistors. dakenchem.comrsc.org Diaminoanthraquinones, in particular, have been investigated for their potential as organic semiconductor materials. dakenchem.com
The charge transport properties of these materials are crucial for their performance in electronic devices. Research has focused on designing and synthesizing novel anthracene-based molecules with improved charge carrier mobilities. rsc.org For instance, introducing mesogenic properties can allow for better control over the bulk material's charge transport characteristics. rsc.org The frontier molecular orbital energy levels (HOMO and LUMO) of these compounds can be studied using techniques like optical spectroscopy and cyclic voltammetry to assess their suitability for specific semiconductor applications. rsc.org
Materials for Organic Redox Flow Batteries
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives have emerged as leading candidates for the negative electrolyte (anolyte). rsc.org The reversible two-electron, two-proton redox reaction of the quinone moiety provides a high theoretical capacity. Dihydroxyanthraquinone (DHAQ) and its derivatives have been extensively studied for this purpose. rsc.orgnih.gov
Molecular engineering plays a key role in optimizing the performance of these materials. nih.gov Modifications to the anthraquinone structure can enhance solubility and stability, which are critical for long-term battery operation. nih.govresearchgate.net For example, functionalizing the amino groups in diaminoanthraquinones with chains like oligoethylene glycol ethers can significantly improve their solubility in the organic solvents used in nonaqueous redox flow batteries. researchgate.net Researchers are also exploring strategies to mitigate decomposition pathways and extend the lifetime of these organic redox-active molecules in battery electrolytes. rsc.orggoogle.comchemrxiv.org
| DHAQ Isomer | Capacity Retention after ~3 days (%) | Temporal Fading Rate (% per hour) |
|---|---|---|
| 1,2-DHAQ | 78.8 | 0.30 |
| 2,6-DHAQ | 65.8 | 0.50 |
| 1,5-DHAQ | 96.0 | 0.06 |
This table compares the cycling stability of different DHAQ isomers, highlighting the superior performance of 1,5-DHAQ in terms of capacity retention and lower fading rate. nih.gov
Photoinitiators for Polymerization Processes
Anthraquinone derivatives are well-known for their photochemical properties and have been explored as photoinitiators for various polymerization reactions. rsc.orgsigmaaldrich.comnih.gov These systems typically function as Type II photoinitiators, where the excited state of the anthraquinone molecule interacts with a co-initiator (such as a tertiary amine) to generate the free radicals necessary to initiate polymerization. sigmaaldrich.com
Research into substituted anthraquinones has shown that the type and position of substituents play a crucial role in their photoinitiation ability. researchgate.net For instance, studies on various dihydroxyanthraquinone (DHAQ) isomers, including 1,5-DHAQ, have demonstrated their potential as blue-light-sensitive photoinitiators when combined with additives like iodonium (B1229267) salts or tertiary amines. rsc.org Similarly, diaminoanthraquinone derivatives, such as 1,5-diaminoanthraquinone (B86024), have been investigated as efficient, versatile multicolor photoinitiators for cationic polymerization under various LED light sources. researchgate.netresearchgate.net The presence of amino groups can enhance the intersystem crossing (ISC) efficiency, a key property for effective photoinitiation, leading to the formation of the reactive triplet excited state. rsc.org
However, no specific studies detailing the use of This compound as a photoinitiator were identified. Therefore, experimental data on its absorption characteristics, photochemical reactivity, and efficiency in initiating polymerization of specific monomers are not available.
Design and Fabrication of Chemosensing Platforms
The anthraquinone scaffold is a common structural motif in the design of chemosensors due to its distinct photophysical and electrochemical properties, which can be modulated upon interaction with analytes. researchgate.netdntb.gov.ua
Fluorescence-Based Sensing of Metal Ions and AnionsSubstituted anthraquinones are frequently employed as fluorophores or chromophores in sensors for metal ions and anions.researchgate.netThe amino and hydroxyl groups can act as binding sites for analytes. This binding event often leads to a detectable change in the fluorescence or absorption spectrum of the molecule, such as "turn-on" or "turn-off" fluorescence or a colorimetric shift.nih.govFor example, 1,4-dihydroxyanthraquinone (quinizarin) has been used in fluorescence sensing of specific metal ions and acetate (B1210297) anions.researchgate.netOther derivatives have shown selectivity for cations like Al³⁺, Fe³⁺, and Cr³⁺, and anions such as F⁻, AcO⁻, and H₂PO₄⁻.nih.govThe sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or deprotonation.
Despite the extensive research on other anthraquinone derivatives, there is no available literature describing the design, synthesis, or application of This compound as a fluorescence-based sensor for any specific metal ions or anions.
Photometric and Fluorimetric Methods for Analytical DeterminationsAnalytical methods based on photometry (UV-Vis absorption) and fluorimetry are developed from the sensing principles described above. The change in absorbance or fluorescence intensity upon analyte binding can be correlated to the analyte's concentration, forming the basis for quantitative determination. Studies on compounds like 1,5-diaminoanthraquinone have explored its spectral characteristics in various solvents and pH levels, which is fundamental knowledge for developing such analytical methods.researchgate.net
No photometric or fluorimetric analytical methods utilizing This compound have been reported.
Catalytic Applications in Chemical Synthesis and Transformations
The catalytic applications of anthraquinone derivatives are an area of growing interest, though less explored than their use as dyes or sensors.
Use as Ligands in Metal-Catalyzed ReactionsThe structure ofthis compound, with its hydroxyl, amino, and quinone carbonyl groups, presents multiple potential coordination sites for metal ions. The peri-disposed hydroxyl and carbonyl groups in dihydroxyanthraquinones, such as 1,5-dihydroxyanthraquinone (B121750) and 1,8-dihydroxyanthraquinone, can act as bidentate chelating ligands to form stable metal complexes.researchgate.netThe amino groups also offer potential coordination sites.nih.govSuch metal complexes could foreseeably possess catalytic activity.
However, a review of the current literature reveals no instances where This compound has been synthesized and used as a ligand in any metal-catalyzed chemical reaction. Its potential in this field remains purely theoretical and has not been experimentally verified.
Based on a comprehensive search, there is currently a notable lack of specific published research focusing on the advanced functional applications of the chemical compound This compound within the precise areas outlined for this article.
The scientific literature and available data extensively cover related anthraquinone derivatives, such as 1,5-diaminoanthraquinone, 4,8-diamino-1,5-dihydroxyanthraquinone, and various other isomers. These related compounds have been investigated for their roles in photocatalysis, environmental remediation, and as building blocks for porous organic materials.
However, detailed research findings, data tables, and specific discussions pertaining to This compound in the contexts of:
Photocatalytic roles in organic reactions
Photocatalytic degradation of environmental pollutants
Adsorption and separation technologies
Environmental sensing applications
Integration into Covalent Organic Frameworks (COFs) or Porous Organic Polymers (POPs)
are not available in the public domain based on the conducted searches. Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the requested outline and focuses solely on this specific compound.
Lack of Research on this compound in Advanced Functional Frameworks
A thorough review of scientific literature reveals a significant gap in the research concerning the specific chemical compound this compound for advanced functional applications within chemical and material sciences, particularly in the context of its integration into frameworks such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). Despite the broad interest in anthraquinone derivatives for the development of functional materials, this particular isomer has not been the subject of detailed investigation in this area.
While studies on other isomers of diamino-dihydroxyanthraquinone have demonstrated their potential as building blocks for functional polymers and materials, there is no available data on the material properties or functionalization of this compound within such frameworks. The existing body of research on related compounds suggests that the presence of amino and hydroxyl functional groups can impart desirable electronic and structural properties, such as redox activity and the potential for hydrogen bonding, which are relevant for applications in catalysis, energy storage, and sensing. However, without specific studies on the 2,8-diamino-1,5-dihydroxy isomer, any discussion of its properties in frameworks would be purely speculative.
The synthesis and potential applications of various anthraquinone derivatives are well-documented, with many being used as dyes and pigments, as well as in medicinal chemistry. researchgate.netresearchgate.netgoogle.com The general methodologies for the functionalization of the anthraquinone core are also established. colab.ws However, the specific reactivity and suitability of the this compound isomer as a monomer for the construction of highly ordered, porous frameworks remain unexplored.
Due to the absence of research and data in this specific area, it is not possible to provide a detailed analysis of the material properties and functionalization of this compound within frameworks as requested. Further research would be necessary to determine its potential in these advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
